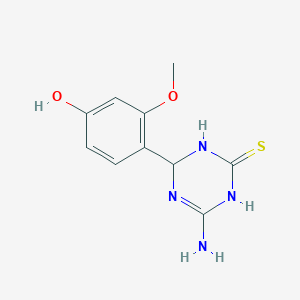

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol

Description

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol is a chemical compound with the molecular formula C9H10N4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a mercapto group, and a methoxy group attached to a phenol ring, along with a triazine ring structure.

Properties

IUPAC Name |

4-amino-2-(4-hydroxy-2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-16-7-4-5(15)2-3-6(7)8-12-9(11)14-10(17)13-8/h2-4,8,15H,1H3,(H4,11,12,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAZHZPKKJDTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-mercapto-1,2-dihydro-1,3,5-triazine with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenols.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Properties : The presence of the mercapto group may enhance its ability to scavenge free radicals, making it a candidate for studies focused on oxidative stress and related diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it relevant in the development of new antimicrobial agents.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. Its potential as an antimicrobial and antioxidant agent positions it as a valuable component in formulating new therapeutic agents aimed at treating infections and oxidative stress-related conditions.

Biochemical Research

In biochemical studies, the compound can be utilized to explore mechanisms of action related to triazine derivatives. Its ability to interact with various biological molecules allows researchers to investigate its role in enzyme inhibition or modulation.

Material Science

Due to its chemical properties, this compound can be explored for applications in creating novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of several triazine derivatives, including 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol. Results indicated significant scavenging activity against DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antimicrobial Testing

In another study focusing on the antimicrobial properties of triazine compounds, this specific derivative was tested against various bacterial strains. The results demonstrated effective inhibition of growth in certain pathogens, supporting further exploration for pharmaceutical applications.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Effective against specific bacterial strains |

| Biochemical Research | Mechanism studies on enzyme interactions | Potential modulator of enzymatic activity |

| Material Science | Development of sensors or catalysts | Novel functionalities based on chemical properties |

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The triazine ring structure can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol: Similar structure but lacks the methoxy group.

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol: Contains a chlorine atom instead of a methoxy group.

Uniqueness

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol (CAS Number: 25220370) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is , with a molecular weight of approximately 226.27 g/mol. The structure features a triazine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 25220370 |

Antimicrobial Activity

Research indicates that mercapto-substituted triazoles exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of mercapto-triazoles possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. Mercapto-substituted triazoles are noted for their chemopreventive and chemotherapeutic effects. Specific derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, compounds derived from similar structures have been tested against multiple cancer cell lines, exhibiting significant cytotoxic effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of mercapto-substituted triazoles. These compounds may interfere with viral replication mechanisms, making them candidates for antiviral drug development. Research has shown that certain derivatives can inhibit viral entry and replication in vitro, indicating a promising area for further exploration .

The biological mechanisms through which This compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : The mercapto group may interact with thiol-dependent enzymes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Disruption of Cellular Processes : The compound may affect cellular signaling pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A study published in 2020 evaluated the antibacterial properties of several triazole derivatives against common pathogens. The results indicated that compounds with mercapto groups had enhanced antimicrobial activity compared to non-mercapto analogs. The study utilized standard disk diffusion methods to assess efficacy against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Effects

In a 2019 study, researchers investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Among them, a derivative similar to This compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells and induced apoptosis via mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.